molecular formula C12H15N3 B7577761 N-methyl-1-[3-(2-methylpyrazol-3-yl)phenyl]methanamine

N-methyl-1-[3-(2-methylpyrazol-3-yl)phenyl]methanamine

Cat. No. B7577761
M. Wt: 201.27 g/mol
InChI Key: JBYNHWNDNRHRKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-1-[3-(2-methylpyrazol-3-yl)phenyl]methanamine, also known as MPMP, is a novel compound that has been gaining attention in the scientific community for its potential applications in pharmacology and medicinal chemistry. MPMP is a derivative of the well-known compound, phenethylamine, which has been extensively studied for its psychoactive and neurochemical effects. In

Mechanism of Action

The mechanism of action of N-methyl-1-[3-(2-methylpyrazol-3-yl)phenyl]methanamine involves its binding to SERT and NET, which leads to the inhibition of serotonin and norepinephrine reuptake. This results in an increase in the extracellular levels of these neurotransmitters, which can lead to antidepressant and anxiolytic effects. This compound has also been shown to induce apoptosis in cancer cells, which is believed to be mediated by its interaction with mitochondrial membranes.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its antidepressant and anxiolytic effects, it has been found to have antinociceptive, anti-inflammatory, and anticonvulsant effects. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for anticancer drug development.

Advantages and Limitations for Lab Experiments

One of the advantages of N-methyl-1-[3-(2-methylpyrazol-3-yl)phenyl]methanamine is its high selectivity for SERT and NET, which makes it a potentially useful tool for studying the role of these transporters in depression and anxiety disorders. However, one of the limitations of this compound is its relatively low potency compared to other antidepressant and anxiolytic drugs, which may limit its usefulness in certain experiments.

Future Directions

There are several future directions for the study of N-methyl-1-[3-(2-methylpyrazol-3-yl)phenyl]methanamine. One area of interest is the development of more potent derivatives of this compound that could be used as antidepressant and anxiolytic drugs. Another area of interest is the development of this compound-based anticancer drugs, which could be used to treat a wide range of cancers. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its effects on other neurotransmitter systems.

Synthesis Methods

The synthesis of N-methyl-1-[3-(2-methylpyrazol-3-yl)phenyl]methanamine involves the reaction of 2-methylpyrazole-3-carboxaldehyde with 3-bromo-2-methylphenylamine, followed by the reduction of the resulting imine with sodium triacetoxyborohydride. This method has been reported to yield this compound in high purity and yield.

Scientific Research Applications

N-methyl-1-[3-(2-methylpyrazol-3-yl)phenyl]methanamine has been studied for its potential applications in pharmacology and medicinal chemistry. It has been found to exhibit selective binding affinity for the serotonin transporter (SERT) and norepinephrine transporter (NET), which are important targets for the treatment of depression and anxiety disorders. This compound has also been shown to have potent activity against cancer cells, making it a potential candidate for anticancer drug development.

properties

IUPAC Name

N-methyl-1-[3-(2-methylpyrazol-3-yl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-13-9-10-4-3-5-11(8-10)12-6-7-14-15(12)2/h3-8,13H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYNHWNDNRHRKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC=C1)C2=CC=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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